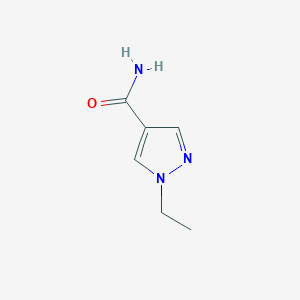

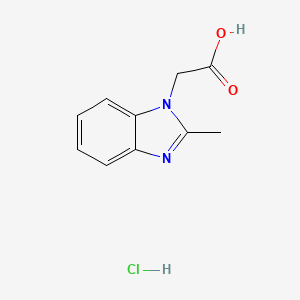

1-ethyl-1H-pyrazole-4-carboxamide

Vue d'ensemble

Description

1-ethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound . It is a pyrazole derivative, which forms the main core of various nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive drugs . The molecular formula of a similar compound, Ethyl 5-amino-1-methylpyrazole-4-carboxylate, is C7H11N3O2 .

Synthesis Analysis

Pyrazole-4-carboxamides can be synthesized through multi-step reactions . A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1H NMR, 13C NMR, and HRMS . The synthesis of pyrazole-4-carboxamides involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system .Molecular Structure Analysis

The structures of pyrazole-4-carboxamides were characterized by 1H NMR, 13C NMR, and HRMS . The structure of a similar compound, 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide, was determined by X-ray diffraction .Chemical Reactions Analysis

Pyrazole-4-carboxamides have been used in various chemical reactions. For example, they have been used in the synthesis of bioactive chemicals and reactions in various media . They have also been used in the synthesis of antifungal agents .Applications De Recherche Scientifique

Fungicide Applications

Pyrazole-4-carboxamides, including 1-ethyl-1H-pyrazole-4-carboxamide, have been synthesized and studied for their potential as fungicide candidates . Preliminary bioassays showed that some compounds exhibited more than 90% inhibition against Alternaria solani at 100 μg/mL . These compounds could be used as fungicide candidates for further study .

Antiproliferative Agents

N-methyl-substituted pyrazole carboxamide derivatives have been synthesized and evaluated for their antiproliferative activities against the human cervical cancer cell line (HeLa) . Compound 16 showed the highest activity among the synthesized compounds with 64.10% .

Antifungal Activities

Some synthesized N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides exhibited moderate antifungal activities . Compounds 6a, 6b, and 6c displayed more than 50% inhibition activities against G. zeae at 100 µg/mL .

Antileishmanial and Antimalarial Evaluation

Hydrazine-coupled pyrazole derivatives have been synthesized and evaluated for their potential effects on the solubility and interactions of target compounds with biological macromolecules . These compounds could potentially be used in the treatment of leishmaniasis and malaria .

Nematocidal Activity

Energy Synthesis Inhibitors

Pyrazole-4-carboxamides can block the energy synthesis of pathogens by targeting succinate dehydrogenase (SDH) to inhibit mitochondrial electron transfer between succinate and ubiquinone . This system is critical for the oxygen-sensing and has been one of the most significant targets for developing fungicides .

Mécanisme D'action

Target of Action

1-Ethyl-1H-pyrazole-4-carboxamide is a pyrazole derivative . Pyrazoles are known to exhibit a wide range of biological properties and are found in many pharmaceuticals . The primary targets of 1-ethyl-1H-pyrazole-4-carboxamide are likely to be similar to those of other pyrazole derivatives. For instance, some pyrazole derivatives target succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transfer system .

Mode of Action

Based on the known actions of similar pyrazole derivatives, it can be inferred that this compound may interact with its targets through hydrogen bonding and π-π stacking interactions . These interactions can lead to the inhibition of the target enzyme’s activity, thereby affecting the biochemical pathways in which the enzyme is involved .

Biochemical Pathways

Pyrazole derivatives, such as 1-ethyl-1H-pyrazole-4-carboxamide, are known to affect various biochemical pathways. For instance, when pyrazole derivatives inhibit SDH, they block the energy synthesis of the pathogens by inhibiting mitochondrial electron transfer between succinate and ubiquinone . This system is critical for oxygen-sensing and has been a significant target for developing fungicides .

Result of Action

Similar pyrazole derivatives have been shown to exhibit antifungal activities . For instance, some pyrazole-4-carboxamides have shown more than 90% inhibition against certain fungi at specific concentrations .

Safety and Hazards

While specific safety and hazard information for 1-ethyl-1H-pyrazole-4-carboxamide is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They have been associated with acute oral toxicity, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity .

Orientations Futures

Pyrazole-4-carboxamides have shown potential as fungicides and have been used in the synthesis of bioactive chemicals . They have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, they could be potential lead compounds for developing novel anticancer agents .

Propriétés

IUPAC Name |

1-ethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-9-4-5(3-8-9)6(7)10/h3-4H,2H2,1H3,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKNNPVRCIDMOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

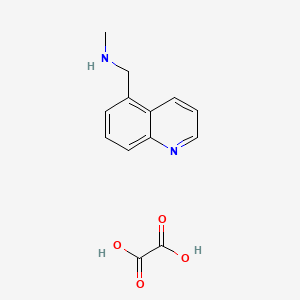

![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B3087674.png)

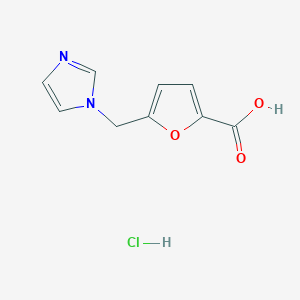

![4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate](/img/structure/B3087697.png)

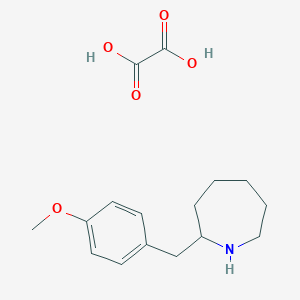

![(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride](/img/structure/B3087755.png)